(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)propionamide
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Overview
Description
(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)propionamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)propionamide typically involves the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the allyl group: The allyl group can be introduced via an allylation reaction using allyl bromide or allyl chloride in the presence of a base such as potassium carbonate.
Methoxylation: The methoxy group can be introduced through a methylation reaction using methyl iodide or dimethyl sulfate.
Formation of the propionamide moiety: This can be achieved by reacting the intermediate with propionyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: (Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)propionamide can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: Various substitution reactions can occur at the allyl or methoxy groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)propionamide is used as a building block in the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
The compound is explored for its potential use in drug development. Its unique structure and biological activities make it a candidate for the development of new therapeutic agents for the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)propionamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various cellular processes. The compound may exert its effects by:
Inhibiting enzyme activity: By binding to the active site of enzymes, it can inhibit their activity and disrupt metabolic pathways.
Modulating receptor function: By interacting with receptors, it can alter signal transduction pathways and affect cellular responses.
Inducing oxidative stress: The compound may generate reactive oxygen species (ROS) that can damage cellular components and lead to cell death.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethyl methacrylate hydrochloride: Used in the production of polymers and copolymers with applications in coatings, adhesives, and medical devices.
Bromomethyl methyl ether: Used as a reagent in organic synthesis.
Uniqueness
(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)propionamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(6-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-4-8-16-11-7-6-10(18-3)9-12(11)19-14(16)15-13(17)5-2/h4,6-7,9H,1,5,8H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHJXKMOPICMNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)OC)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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